Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate
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Overview
Description
Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C12H15BrO3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl ester functional group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate typically involves the bromination of 4-methoxyacetophenone followed by esterification. One common method involves the reaction of 4-methoxyacetophenone with N-bromosuccinimide (NBS) in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours . The resulting bromo compound is then esterified using methanol and a suitable acid catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxyacetophenone
- 2-Bromo-4-methoxyphenylacetic acid
- 2-Bromo-4-methoxybenzaldehyde
Uniqueness
Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester group provides additional reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H15BrO3 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,11(14)16-4)9-6-5-8(15-3)7-10(9)13/h5-7H,1-4H3 |
InChI Key |
VQTHJJGHDKUQMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)OC)Br)C(=O)OC |
Origin of Product |
United States |
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